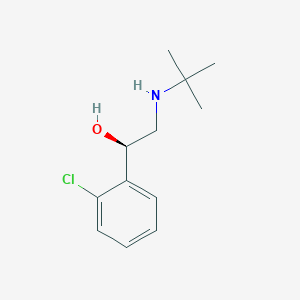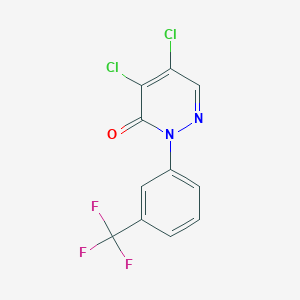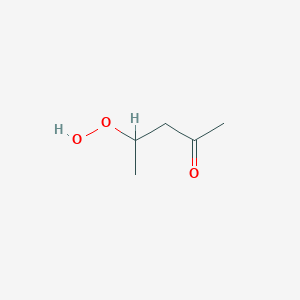
4-Hydroperoxypentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroperoxypentan-2-one, commonly known as HPP, is a highly reactive organic compound that has gained significant attention in the field of organic chemistry. It is a versatile molecule that can undergo various chemical transformations, making it an important intermediate in the synthesis of several valuable compounds.
Mechanism Of Action
The mechanism of action of HPP involves the formation of a highly reactive species called a peroxide intermediate. This intermediate can undergo various chemical transformations, including nucleophilic addition, electrophilic substitution, and radical reactions.
Biochemical And Physiological Effects
HPP has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been demonstrated to have a protective effect against oxidative stress-induced damage in various cell types. HPP has also been shown to have antitumor activity in several cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using HPP in lab experiments is its high reactivity, which allows for efficient chemical transformations. However, HPP is also highly unstable and can decompose rapidly, making it difficult to handle and store.
Future Directions
There are several potential future directions for research involving HPP. One area of research could focus on the development of new synthetic methodologies using HPP as a key intermediate. Another area of research could involve the investigation of HPP's potential as an antioxidant and anti-inflammatory agent in vivo. Additionally, further studies could explore the potential use of HPP as a therapeutic agent for various diseases, including cancer.
Synthesis Methods
HPP can be synthesized by the reaction of hydrogen peroxide with pentan-2-one in the presence of a catalyst. This reaction results in the formation of HPP as the main product along with other minor products.
Scientific Research Applications
HPP has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate in the synthesis of several bioactive compounds, including natural products and pharmaceuticals. HPP has also been used as a reagent for the selective oxidation of alcohols and amines.
properties
CAS RN |
141946-92-1 |
|---|---|
Product Name |
4-Hydroperoxypentan-2-one |
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
4-hydroperoxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-5(2)8-7/h5,7H,3H2,1-2H3 |
InChI Key |
BOKMIGXVNYNOOE-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C)OO |
Canonical SMILES |
CC(CC(=O)C)OO |
synonyms |
2-Pentanone, 4-hydroperoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



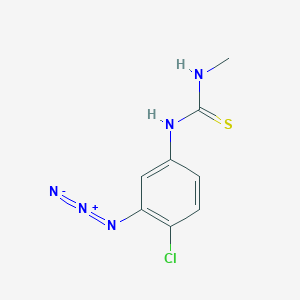
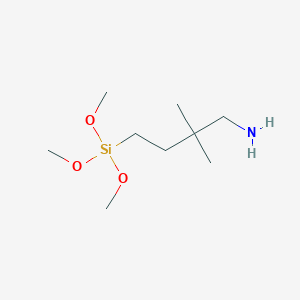
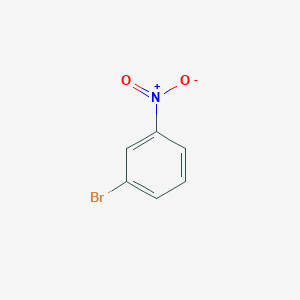
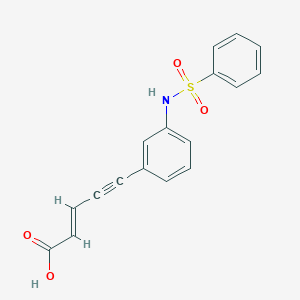
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)
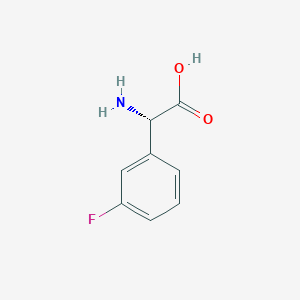
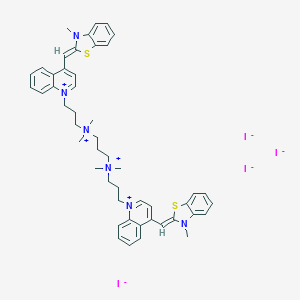
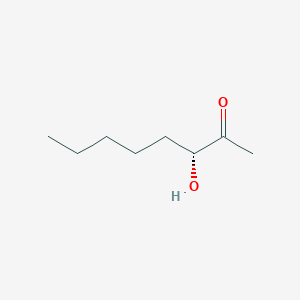
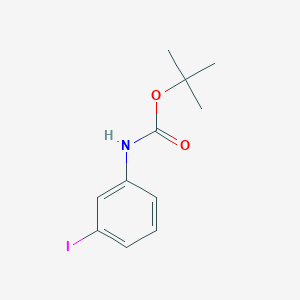
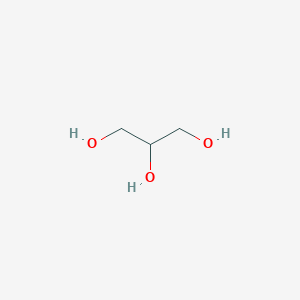
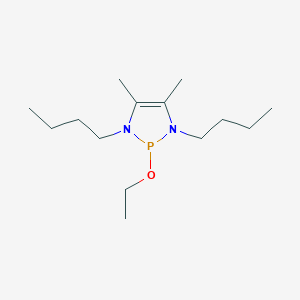
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
